molecular formula C10H8KNO4S B3834395 potassium 4-amino-5-hydroxy-1-naphthalenesulfonate

potassium 4-amino-5-hydroxy-1-naphthalenesulfonate

Cat. No. B3834395
M. Wt: 277.34 g/mol
InChI Key: KIAOUBCOZQOKRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-amino-5-hydroxy-1-naphthalenesulfonate, also known as AHNS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AHNS is a water-soluble molecule that has been used in biochemical research as a fluorescent probe, and it has also been investigated for its potential use as a drug delivery system. In

Mechanism of Action

Potassium 4-amino-5-hydroxy-1-naphthalenesulfonate binds to proteins and nucleic acids through electrostatic and hydrophobic interactions. When potassium 4-amino-5-hydroxy-1-naphthalenesulfonate is bound to a protein or DNA, it emits a fluorescent signal that can be detected using a fluorescence microscope or spectroscopy. The mechanism of action of potassium 4-amino-5-hydroxy-1-naphthalenesulfonate as a drug delivery system involves the conjugation of potassium 4-amino-5-hydroxy-1-naphthalenesulfonate to a drug molecule, which is then targeted to specific cells or tissues. The drug is released from the potassium 4-amino-5-hydroxy-1-naphthalenesulfonate molecule once it reaches its target, allowing for precise drug delivery.
Biochemical and Physiological Effects:
potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has been shown to have minimal toxicity and does not cause any significant biochemical or physiological effects in vitro or in vivo. It has been used in several studies involving live cells and animal models, and no adverse effects have been reported.

Advantages and Limitations for Lab Experiments

Potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has several advantages for use in lab experiments. It is water-soluble and can be easily added to cell culture media or buffer solutions. It is also a fluorescent probe, which makes it easy to detect and quantify. However, potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has some limitations, including its relatively low fluorescence quantum yield and its potential to bind non-specifically to proteins and nucleic acids.

Future Directions

There are several future directions for research involving potassium 4-amino-5-hydroxy-1-naphthalenesulfonate. One potential application is its use as a drug delivery system for cancer therapy. potassium 4-amino-5-hydroxy-1-naphthalenesulfonate could be conjugated to a chemotherapy drug and targeted to cancer cells, allowing for more precise drug delivery and reduced side effects. Another potential application is its use as a biosensor for detecting specific proteins or nucleic acids in biological samples. potassium 4-amino-5-hydroxy-1-naphthalenesulfonate could be modified to bind specifically to a target molecule, allowing for sensitive and specific detection. Overall, potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has significant potential for use in various scientific research applications and warrants further investigation.

Scientific Research Applications

Potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has been used extensively in biochemical research as a fluorescent probe due to its ability to bind to proteins and nucleic acids. It has been used to study protein-protein interactions, DNA-protein interactions, and protein-ligand interactions. potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has also been investigated for its potential use as a drug delivery system, as it can be conjugated to various drugs and targeted to specific cells or tissues.

properties

IUPAC Name

potassium;4-amino-5-hydroxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.K/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAOUBCOZQOKRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)N)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8KNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5338243

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
potassium 4-amino-5-hydroxy-1-naphthalenesulfonate
Reactant of Route 2
potassium 4-amino-5-hydroxy-1-naphthalenesulfonate
Reactant of Route 3
potassium 4-amino-5-hydroxy-1-naphthalenesulfonate
Reactant of Route 4
potassium 4-amino-5-hydroxy-1-naphthalenesulfonate
Reactant of Route 5
potassium 4-amino-5-hydroxy-1-naphthalenesulfonate
Reactant of Route 6
potassium 4-amino-5-hydroxy-1-naphthalenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.